molecular formula C14H17BrO3 B1325854 Ethyl 6-(4-bromophenyl)-6-oxohexanoate CAS No. 412022-61-8

Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Cat. No.: B1325854
CAS No.: 412022-61-8
M. Wt: 313.19 g/mol
InChI Key: XBAUTCKEBKXFEV-UHFFFAOYSA-N
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Description

Ethyl 6-(4-bromophenyl)-6-oxohexanoate is a useful research compound. Its molecular formula is C14H17BrO3 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-(4-bromophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAUTCKEBKXFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645508
Record name Ethyl 6-(4-bromophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412022-61-8
Record name Ethyl 6-(4-bromophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-(4-bromophenyl)-6-oxohexanoate, a halogenated keto-ester of significant interest in synthetic organic chemistry and drug discovery. This document details the compound's molecular and physicochemical properties, outlines a robust and well-established synthetic methodology, provides a predictive analysis of its spectral characteristics, and discusses its potential applications as a versatile chemical intermediate. The information presented herein is intended to equip researchers and professionals in the pharmaceutical and chemical industries with the foundational knowledge required for the effective synthesis, analysis, and utilization of this compound in advanced research and development projects.

Introduction: The Significance of Aryl Keto-Esters in Medicinal Chemistry

Aryl keto-esters, such as this compound, represent a critical class of bifunctional molecules that serve as pivotal building blocks in the synthesis of complex organic scaffolds. The presence of a reactive ketone, a modifiable ester, and a functionalized aromatic ring within a single molecular entity provides a rich platform for a diverse array of chemical transformations. The bromo-substituent on the phenyl ring is particularly valuable, offering a handle for cross-coupling reactions, thereby enabling the facile introduction of additional molecular complexity. This structural versatility makes such compounds highly sought-after precursors for the synthesis of novel heterocyclic systems and other pharmacologically relevant structures. Their utility is frequently demonstrated in the development of therapeutic agents, where the core scaffold can be elaborated to interact with specific biological targets.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 412022-61-8[1]
Molecular Formula C₁₄H₁₇BrO₃[1]
Molecular Weight 313.19 g/mol Calculated
Appearance White crystalline powder[1]
Purity Typically >95%[1]
Storage Room temperature, sealed well[1]

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C: 12.01, H: 1.008, Br: 79.90, O: 16.00).

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a robust and widely employed method for the formation of aryl ketones. The logical flow of this synthetic strategy is depicted below.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Bromobenzene Bromobenzene Friedel_Crafts Friedel-Crafts Acylation Bromobenzene->Friedel_Crafts Adipoyl_chloride_monoester Ethyl 5-(chloroformyl)pentanoate Adipoyl_chloride_monoester->Friedel_Crafts Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Friedel_Crafts Activation Target_Molecule This compound Friedel_Crafts->Target_Molecule G M Molecular Ion [M]⁺˙ m/z 312/314 F1 [M - OCH₂CH₃]⁺ m/z 267/269 M->F1 Loss of ethoxy radical F2 [Br-Ph-CO]⁺ m/z 183/185 M->F2 α-cleavage F3 [M - C₂H₄O]⁺˙ (McLafferty) M->F3 Rearrangement

Sources

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Ethyl 6-(4-bromophenyl)-6-oxohexanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation mechanisms under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. By elucidating the primary cleavage pathways, including alpha-cleavage, McLafferty rearrangements, and secondary fragmentations, this guide serves as a predictive framework for structural confirmation and impurity identification. The causality behind these fragmentation patterns is explained, offering field-proven insights into interpreting the mass spectra of complex molecules containing aromatic, ketone, and ester functionalities. All mechanistic claims are substantiated with references to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction to the Analyte and Mass Spectrometry

The Analyte: this compound

This compound is a multi-functionalized molecule of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical development. Its structure comprises three key features that dictate its mass spectrometric behavior: a brominated aromatic ring, a ketone carbonyl, and an ethyl ester.

  • Molecular Formula: C₁₄H₁₇BrO₃

  • Monoisotopic Mass: 312.0361 g/mol (for ⁷⁹Br) and 314.0341 g/mol (for ⁸¹Br)

  • Structure:

    
    (Self-generated image for illustrative purposes)
    
The Imperative of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of drug development and chemical research, it provides definitive proof of a compound's identity, structure, and purity. The fragmentation pattern generated in a mass spectrometer is a unique molecular fingerprint, offering deep structural insights that are often unattainable by other methods. Understanding these patterns is crucial for confirming synthetic products, identifying metabolites, and characterizing unknown impurities.

Overview of Ionization Techniques: EI vs. ESI

The choice of ionization technique is paramount as it dictates the extent of fragmentation.

  • Electron Ionization (EI): This is a high-energy ("hard") technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is ideal for generating a detailed fragmentation map for structural elucidation of relatively volatile and thermally stable compounds.[1]

  • Electrospray Ionization (ESI): This is a low-energy ("soft") technique that generates ions from a solution by creating a fine, charged spray.[2] It imparts minimal excess energy, typically resulting in an intact protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.[3] Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), which provides targeted structural information.[2]

The Molecular Ion: A Diagnostic Starting Point

Under EI conditions, the initial ionization event forms a radical cation, the molecular ion (M⁺•). For this compound, the most immediate and diagnostic feature is the isotopic signature of bromine.

Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of natural abundance (50.54% and 49.46%, respectively).[4][5] Consequently, the molecular ion will appear not as a single peak, but as a characteristic doublet of nearly equal intensity, separated by 2 m/z units.

  • [M]⁺• Peak: m/z 312 (containing ⁷⁹Br)

  • [M+2]⁺• Peak: m/z 314 (containing ⁸¹Br)

The presence of this distinct 1:1 doublet is a powerful and immediate confirmation that the compound contains a single bromine atom.[6]

Electron Ionization (EI-MS) Fragmentation Pathways

The high energy of EI induces several predictable and highly informative fragmentation pathways. The charge is primarily localized on the non-bonding electrons of the oxygen atoms or the aromatic π-system, initiating cleavage events.

Alpha-Cleavage: The Dominant Ketone-Driven Pathway

Alpha-cleavage, the breaking of a bond adjacent to a carbonyl group, is a major fragmentation pathway for ketones.[6][7][8] This process is highly favored because it results in the formation of a resonance-stabilized acylium ion. For this analyte, two alpha-cleavage events are possible.

  • Cleavage of the Aryl-Carbonyl Bond: This pathway leads to the formation of the 4-bromobenzoyl cation , which is expected to be a highly abundant, if not the base peak, in the spectrum.

    • Detected Ion: [C₇H₄BrO]⁺ at m/z 183/185 .

  • Cleavage of the Alkyl-Carbonyl Bond: This pathway involves the cleavage of the C5-C6 bond, resulting in the formation of an alkyl-ester fragment.

    • Detected Ion: [(CH₂)₄COOEt]⁺ at m/z 129 .

The formation of the stable, aromatic 4-bromobenzoyl cation is energetically more favorable, and thus the peak at m/z 183/185 is predicted to be significantly more intense than the peak at m/z 129.

G cluster_alpha Alpha-Cleavage Pathways M Molecular Ion (M+•) m/z 312/314 F1 4-Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 M->F1  - R1 F2 Alkyl-Ester Fragment [C₅H₉O₂]⁺ m/z 129 M->F2  - R2 R1 •(CH₂)₄COOEt R2 •C₆H₄Br

Caption: Primary α-cleavage pathways adjacent to the ketone.

McLafferty Rearrangement: A Signature Rearrangement

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds that possess an accessible gamma-hydrogen.[8][9][10] The reaction proceeds through a six-membered cyclic transition state to eliminate a neutral alkene molecule.[9][11]

In this compound, the ketone carbonyl at C6 can readily abstract a hydrogen from the gamma-carbon (C4) of the alkyl chain. This is followed by cleavage of the bond between the alpha (C5) and beta (C4) carbons.

  • Mechanism: Transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.

  • Neutral Loss: Elimination of ethyl but-3-enoate (C₆H₁₀O₂, 114 Da).

  • Detected Ion: A radical cation of the enol form of 1-(4-bromophenyl)ethanone at m/z 198/200 .

This rearrangement peak is highly diagnostic as it confirms the length of the alkyl chain between the two carbonyl groups.

G cluster_mclafferty Ketone-Driven McLafferty Rearrangement M Molecular Ion (M+•) m/z 312/314 TS Six-Membered Transition State M->TS γ-H transfer F_McL Enol Radical Cation [C₈H₈BrO]⁺• m/z 198/200 TS->F_McL  - NL NL Neutral Loss: Ethyl but-3-enoate (114 Da)

Caption: The McLafferty rearrangement pathway.

Secondary and Ester-Specific Fragmentations

Further fragmentation provides additional structural clues.

  • Decarbonylation: Acylium ions, particularly aromatic ones, are prone to losing carbon monoxide (CO, 28 Da). The prominent 4-bromobenzoyl cation (m/z 183/185) can undergo this loss to form the 4-bromophenyl cation .[7]

    • Detected Ion: [C₆H₄Br]⁺ at m/z 155/157 .

  • Ester Fragmentation: The ethyl ester group also produces characteristic ions.

    • Loss of Ethoxy Radical: Cleavage of the O-CH₂ bond results in the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to an ion at m/z 267/269.

    • Loss of Ethylene: A common rearrangement in ethyl esters involves the transfer of a hydrogen and the loss of a neutral ethylene molecule (C₂H₄, 28 Da), which would produce an ion corresponding to the free acid at m/z 284/286.

ESI-MS/MS Fragmentation Pathways

Under the gentler conditions of ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 313/315. To gain structural information, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole). The fragmentation of the even-electron [M+H]⁺ ion typically proceeds via the elimination of stable, neutral molecules.

Key Neutral Losses in CID

The most likely sites of protonation are the two carbonyl oxygens. Fragmentation will depend on which site is protonated.

  • Loss of Ethanol: Protonation at the ester carbonyl can facilitate the elimination of a neutral ethanol molecule (C₂H₅OH, 46 Da). This is often a dominant fragmentation pathway for ethyl esters in ESI-MS/MS.

    • Product Ion: m/z 267/269.

  • Loss of Water: Protonation at the ketone carbonyl can lead to the loss of a water molecule (H₂O, 18 Da).

    • Product Ion: m/z 295/297.

  • Combined Losses: Sequential fragmentation can occur, such as the loss of water followed by the loss of the ethyl group, or other combinations.

G cluster_esi Primary ESI-MS/MS Neutral Losses MH Protonated Molecule [M+H]⁺ m/z 313/315 F1 [M+H - C₂H₅OH]⁺ m/z 267/269 MH->F1  - Ethanol (46 Da) F2 [M+H - H₂O]⁺ m/z 295/297 MH->F2  - Water (18 Da)

Caption: Common neutral losses from [M+H]⁺ in ESI-MS/MS.

Summary of Key Diagnostic Fragments

The following table summarizes the most likely and structurally significant fragments for this compound.

m/z (⁷⁹Br/⁸¹Br)Proposed Structure / FormulaIonizationFragmentation Mechanism
312/314[C₁₄H₁₇BrO₃]⁺•EIMolecular Ion (M⁺•)
313/315[C₁₄H₁₈BrO₃]⁺ESIProtonated Molecule ([M+H]⁺)
198/200[C₈H₈BrO]⁺•EIMcLafferty Rearrangement (Ketone)
183/185[C₇H₄BrO]⁺EIAlpha-Cleavage (Aryl-Ketone)
155/157[C₆H₄Br]⁺EIDecarbonylation (from m/z 183/185)
129[C₅H₉O₂]⁺EIAlpha-Cleavage (Alkyl-Ketone)
267/269[C₁₂H₁₁BrO₂]⁺ESINeutral Loss of Ethanol from [M+H]⁺

Experimental Protocols

To ensure reproducible and high-quality data, the following protocols are recommended. These methodologies represent a self-validating system where instrument performance is verified before sample analysis.

Sample Preparation

Causality: Proper sample preparation is critical to avoid contamination and ensure compatibility with the MS inlet system. The concentration must be optimized to prevent detector saturation while ensuring adequate signal intensity.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as acetonitrile or methanol.

  • Working Solution (GC-MS): Dilute the stock solution to a final concentration of 10-50 µg/mL using ethyl acetate.

  • Working Solution (LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

  • Verification: Run a solvent blank before and after sample analysis to check for system contamination and carryover.

GC-MS Protocol for EI Analysis

Causality: Gas Chromatography (GC) provides excellent separation for volatile and semi-volatile compounds, presenting a pure analyte to the ion source for classic EI fragmentation. The temperature program is designed to ensure good peak shape without thermal degradation.

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

LC-MS/MS Protocol for ESI Analysis

Causality: Liquid Chromatography (LC) is suitable for less volatile or thermally labile compounds. ESI allows for soft ionization, and MS/MS provides controlled fragmentation. The mobile phase is chosen to ensure good chromatography and efficient ionization.

  • System: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: 5% to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Perform product ion scans on the precursor ions at m/z 313 and 315. Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. The EI spectrum is expected to be dominated by the stable 4-bromobenzoyl cation (m/z 183/185) resulting from alpha-cleavage. The presence of a diagnostic ion at m/z 198/200 serves as strong evidence for a ketone-driven McLafferty rearrangement, confirming the integrity of the alkyl chain. The characteristic 1:1 isotopic doublet for all bromine-containing fragments provides unambiguous elemental information. Under ESI-MS/MS conditions, controlled fragmentation of the protonated molecule (m/z 313/315) is expected to show primary neutral losses of ethanol and water. Together, these fragmentation pathways provide a robust and self-validating system for the unequivocal structural identification of the target analyte.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. Retrieved from [Link]

  • Dalhousie University. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • PubMed. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

  • SlideShare. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

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  • YouTube. (2022). McLafferty Rearrangement. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount for its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide, prepared by a Senior Application Scientist, provides an in-depth exploration of the solubility profile of Ethyl 6-(4-bromophenyl)-6-oxohexanoate, a compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to provide a holistic understanding of the principles governing the solubility of this particular molecule, from theoretical underpinnings to practical experimental determination and strategic enhancement. By explaining the "why" behind the "how," this guide aims to empower researchers to not only comprehend the solubility characteristics of this compound but also to apply these principles to other novel chemical entities. Every protocol and theoretical claim is substantiated with citations to authoritative sources, ensuring the scientific integrity and trustworthiness of the information presented.

Introduction to this compound

This compound is an organic molecule featuring a brominated aromatic ring, a ketone, and an ethyl ester functional group. Its chemical structure dictates its physicochemical behavior, including its solubility in various solvent systems. A comprehensive understanding of its solubility is crucial for applications in drug discovery, such as in the design of screening assays, formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure:

Br-C6H4-CO-(CH2)4-COO-CH2CH3

PropertyValueSource
Chemical Formula C14H17BrO3
CAS Number 827592-06-3
Molecular Weight 313.19 g/mol
SMILES CCOC(=O)CCCCC(=O)c1ccc(Br)cc1

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of this compound, we must analyze its structural features and how they will interact with different types of solvents.

Molecular Polarity and Intermolecular Forces

This compound possesses both polar and non-polar regions, making its solubility highly dependent on the solvent's nature.

  • Polar Moieties: The ketone (C=O) and ethyl ester (-COO-) groups contain polar covalent bonds, leading to dipole-dipole interactions. The oxygen atoms in these groups can also act as hydrogen bond acceptors.

  • Non-Polar Moieties: The hexanoate chain and the phenyl ring are non-polar and will primarily engage in van der Waals forces (London dispersion forces). The presence of the bulky, hydrophobic bromophenyl group is expected to significantly influence its solubility.

Predicting Solubility: An In Silico Approach

In the absence of experimental data, computational tools can provide valuable predictions of a compound's physicochemical properties. For this guide, we utilized ADMETlab 2.0, a free, web-based platform that employs multi-task graph attention frameworks for accurate predictions.[3]

Predicted Physicochemical Properties of this compound:

PropertyPredicted ValueInterpretation
logS (Aqueous Solubility) -4.25Poorly soluble in water. The predicted solubility is in the range considered to be low for drug candidates.
logP (Octanol-Water Partition Coefficient) 3.86Indicates a high degree of lipophilicity, suggesting a preference for non-polar environments.
Topological Polar Surface Area (TPSA) 43.37 ŲA moderate TPSA value, suggesting that the polar groups contribute to some extent to its overall properties.

These in silico predictions suggest that this compound is a lipophilic compound with low aqueous solubility. This profile is common for many drug candidates and presents challenges for formulation and oral bioavailability.

Experimental Determination of Solubility Profile

While in silico predictions are a valuable starting point, experimental determination of solubility is essential for accurate characterization. The choice of method depends on the stage of drug development and the required throughput and accuracy.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[4]

  • Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure. It is a fundamental property of the compound.

  • Kinetic Solubility: The concentration at which a compound, initially dissolved in a high-concentration stock solution (typically DMSO), precipitates when diluted into an aqueous medium. It is often higher than the thermodynamic solubility and can be influenced by experimental conditions.[5]

For a comprehensive understanding, both types of solubility should be assessed.

G cluster_0 Solubility Measurement cluster_1 Typical Application Thermodynamic Thermodynamic Solubility (Equilibrium) Lead_Opt Lead Optimization Formulation Thermodynamic->Lead_Opt Accurate, low throughput Kinetic Kinetic Solubility (Non-Equilibrium) HTS High-Throughput Screening (HTS) Kinetic->HTS Fast, high throughput

Caption: Thermodynamic vs. Kinetic Solubility Workflow.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Step-by-Step Protocol:

  • Preparation:

    • Add an excess of solid this compound to a series of glass vials, each containing a different solvent (e.g., water, phosphate buffer pH 7.4, ethanol, isopropanol, acetonitrile, DMSO). The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.

  • Equilibration:

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Quantification:

    • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

Self-Validation: The protocol's integrity is maintained by ensuring that the concentration of the dissolved compound does not significantly change between the later time points of sampling, confirming that equilibrium has been achieved.

Protocol for Kinetic Solubility Determination (Nephelometry)

Nephelometry is a high-throughput method for assessing kinetic solubility by measuring the turbidity of a solution.

Principle: A stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate (indicating insolubility) is detected by measuring the light scattered by the suspended particles.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a microplate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer:

    • Transfer a small volume of each DMSO dilution to a corresponding well of a clear-bottom microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement:

    • Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

G cluster_0 Nephelometry Workflow Stock Prepare High-Concentration Stock in DMSO Dilute Serial Dilution in Microplate Stock->Dilute Add_Buffer Add to Aqueous Buffer Dilute->Add_Buffer Measure Incubate and Measure Turbidity Add_Buffer->Measure Analyze Plot Turbidity vs. Concentration to Determine Kinetic Solubility Measure->Analyze

Caption: High-Throughput Kinetic Solubility by Nephelometry.

Strategies for Solubility Enhancement

Given the predicted poor aqueous solubility of this compound, strategies to improve its solubility are essential for its potential development as a therapeutic agent.

Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous environment.

Mechanism of Action: Co-solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), disrupt the hydrogen-bonding network of water, making it more favorable for non-polar solutes to be accommodated.

Selection of Co-solvents: The choice of co-solvent depends on the specific properties of the drug candidate and the intended application. A screening of various pharmaceutically acceptable co-solvents at different concentrations should be performed to identify the most effective system.

pH Adjustment

For ionizable compounds, altering the pH of the solution can dramatically impact solubility. However, based on the structure of this compound, it is a neutral molecule and is not expected to have ionizable groups within the physiological pH range. Therefore, pH adjustment is unlikely to be an effective strategy for enhancing its solubility.

Surfactants and Complexation Agents

For very poorly soluble compounds, the use of surfactants to form micelles or complexation agents like cyclodextrins can be explored. These approaches encapsulate the hydrophobic molecule within a more hydrophilic shell, thereby increasing its apparent aqueous solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound, integrating theoretical predictions with practical experimental methodologies. The in silico analysis indicates that this compound is likely to be poorly soluble in aqueous media, a characteristic that necessitates careful consideration during drug development. The detailed protocols for thermodynamic and kinetic solubility determination offer a robust framework for experimentally verifying these predictions. Furthermore, the discussion on solubility enhancement strategies, particularly the use of co-solvents, provides a clear path forward for formulation development.

By understanding the interplay of molecular structure, intermolecular forces, and solvent properties, researchers can effectively characterize and modulate the solubility of this compound and other challenging compounds, thereby accelerating the journey from discovery to clinical application.

References

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Solubility of organic compounds. Khan Academy. [Link]

  • ADMETlab 2.0. [Link]

  • Explanation - ADMETlab 2.0. [Link]

  • PubChem. This compound. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Hansen Solubility Parameters. [Link]

  • General Solubility Equation. [Link]

  • ICH M9: Biopharmaceutics Classification System-based Biowaivers. ECA Academy. [Link]

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A Technical Guide to Ethyl 6-(4-bromophenyl)-6-oxohexanoate: A Versatile Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 6-(4-bromophenyl)-6-oxohexanoate is a strategically functionalized molecule poised to serve as a valuable and versatile intermediate in multiple fields of chemical research. Its structure, featuring a bromophenyl moiety, a ketone, and an ethyl ester, offers three distinct points for chemical modification. This guide provides an in-depth exploration of this compound's potential, moving beyond its basic properties to detail its practical applications in medicinal chemistry, heterocyclic synthesis, and materials science. We present scientifically-grounded rationales, detailed experimental protocols, and logical workflows to empower researchers to harness this compound's full synthetic potential.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 412022-61-8) is a ketoester derivative.[1][2] The molecule's power lies in the trifecta of its functional groups:

  • Aryl Bromide: The bromine atom on the phenyl ring is a key handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex bi-aryl systems and the introduction of diverse substituents.[3]

  • Ketone: The carbonyl group can undergo numerous transformations, including nucleophilic additions, reductions to an alcohol, or serving as an electrophilic site in cyclization reactions.[3]

  • Ethyl Ester: This group can be readily hydrolyzed to a carboxylic acid, amidated, or reduced. It also activates the adjacent methylene protons for enolate formation, providing another avenue for derivatization.

These features make it a prime building block for creating libraries of novel compounds for screening and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 412022-61-8[1][2]
Molecular Formula C₁₄H₁₇BrO₃[1][4]
Molecular Weight 313.19 g/mol [1][2][4]
Appearance White crystalline powder[1]
Purity Typically ≥95%[1]

Note: Detailed experimental data for properties such as melting point and boiling point are not widely published and would require experimental determination.

Application I: Synthesis of Novel Heterocyclic Scaffolds

β-Ketoesters are renowned as powerful synthons for constructing a wide array of bioactive heterocyclic compounds.[5][6] The 1,5-relationship between the ketone and ester carbonyls in this compound makes it an ideal precursor for forming six-membered heterocyclic rings.

Scientific Rationale: Accessing Pyridazinone Cores

Pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antihypertensive properties. The reaction of a 1,5-ketoester with hydrazine is a classic and efficient method for constructing the dihydropyridazinone ring system. The 4-bromophenyl substituent provides a subsequent opportunity for diversification to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 6-(4-bromophenyl)-4,5-dihydro-2H-pyridazin-3-one

This protocol describes a robust method for the cyclocondensation of this compound with hydrazine hydrate.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (10.0 mmol, 3.13 g) in absolute ethanol (40 mL).

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (12.0 mmol, 0.60 g, ~0.58 mL) dropwise to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 5 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization & Purification: Cool the concentrated solution in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the target pyridazinone. Further purification can be achieved by recrystallization from ethanol if necessary.

Visualization: Pyridazinone Synthesis Pathway

G start This compound reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux start->reagent Cyclocondensation product 6-(4-bromophenyl)-4,5-dihydro- 2H-pyridazin-3-one reagent->product caption Fig. 1: Synthesis of a dihydropyridazinone scaffold. G cluster_workflow Fragment-Based Discovery Workflow start Core Scaffold (this compound) step1 Parallel Synthesis via Suzuki Coupling (Diverse Arylboronic Acids) start->step1 library Compound Library (Bi-aryl Derivatives) step1->library step2 High-Throughput Screening (Biochemical/Cell-based Assays) library->step2 hits Hit Identification & Validation step2->hits step3 Lead Optimization (SAR Studies) hits->step3 candidate Preclinical Candidate step3->candidate caption Fig. 2: Workflow for generating novel drug candidates.

Sources

A Comprehensive Guide to the Structural Characterization of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS: 827592-06-3, Molecular Formula: C₁₄H₁₇BrO₃) is a bifunctional molecule incorporating a para-substituted bromophenyl ketone and a terminal ethyl ester.[1] These features make it a valuable intermediate or building block in synthetic organic chemistry and drug discovery, where the aromatic bromine can serve as a handle for cross-coupling reactions and the keto-ester moiety allows for a wide range of subsequent chemical transformations.

Foundational Analysis: Synthesis and Purity

Before detailed structural characterization, confirming the successful synthesis and assessing the purity of the material is a critical first step. A plausible and common method for synthesizing this molecule is the Friedel-Crafts acylation of bromobenzene with an appropriate acylating agent, such as 6-(ethoxycarbonyl)hexanoyl chloride.

Proposed Synthetic Workflow

The workflow for such a synthesis involves the reaction, work-up, and purification, which must be monitored to ensure the correct product is isolated.

cluster_synthesis Synthesis & Work-up cluster_purification Purification & Purity Check reagents Bromobenzene + 6-(Ethoxycarbonyl)hexanoyl chloride + AlCl₃ (catalyst) reaction Friedel-Crafts Acylation (e.g., in DCM, 0°C to RT) reagents->reaction quench Aqueous Quench (e.g., cold dilute HCl) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract dry Drying & Concentration (e.g., Na₂SO₄, Rotary Evaporation) extract->dry crude Crude Product dry->crude Isolate purify Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) crude->purify tlc TLC Analysis (Purity Assessment) purify->tlc pure Pure Product (for Characterization) tlc->pure

Caption: Proposed workflow for synthesis and purification.

Chromatographic Purity Assessment

The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS).[2] A pure sample should exhibit a single major peak.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

  • Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a standard starting point. For example, a linear gradient from 20% B to 80% B over 15 minutes.

  • Detection: UV detection at a wavelength where the aromatic chromophore absorbs, typically around 254 nm.

  • Analysis: Integrate the peak area. A purity level >95% is generally required for subsequent biological or advanced chemical applications.

Spectroscopic Structural Elucidation

A combination of NMR, IR, and Mass Spectrometry is essential for complete structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra are required.

Protocol: NMR Sample Preparation

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with different solubility, DMSO-d₆ can be used.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of the pure compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution and a homogeneous solution.

  • Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~ 7.85Doublet (d)2HAr-H (ortho to C=O)Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded and appear downfield. They are split by the adjacent meta protons.
~ 7.65Doublet (d)2HAr-H (meta to C=O)These protons are less deshielded than the ortho protons. They are split by the adjacent ortho protons, resulting in a characteristic doublet for a 1,4-disubstituted ring.
4.12Quartet (q)2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three protons of the methyl group.
~ 3.00Triplet (t)2H-CH₂ -C(=O)ArThe methylene group alpha to the ketone carbonyl is deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group.
2.31Triplet (t)2H-CH₂ -C(=O)O-The methylene group alpha to the ester carbonyl is similarly deshielded, but typically slightly upfield from the keto-alpha position. It appears as a triplet.
~ 1.70Multiplet (m)4H-CH₂-CH₂ -CH₂ -CH₂-The two central methylene groups of the hexanoate chain are in a standard aliphatic environment and will likely overlap, appearing as a complex multiplet.
1.25Triplet (t)3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl ester are in a typical aliphatic region and are split into a triplet by the adjacent methylene group.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their functional group identity.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Causality
~ 198.0Ar-C =O (Ketone)Ketone carbonyl carbons are highly deshielded and appear significantly downfield. This is a key diagnostic peak.
~ 173.0O-C =O (Ester)Ester carbonyl carbons are also downfield, but typically upfield of ketone carbonyls.
~ 135.0Ar-C (ipso, C-C=O)The aromatic carbon directly attached to the carbonyl group.
~ 132.0Ar-C H (meta to C=O)Aromatic CH carbons. Based on data for similar bromophenyl structures.[4]
~ 129.5Ar-C H (ortho to C=O)Aromatic CH carbons.
~ 128.0Ar-C -Br (ipso, C-Br)The carbon atom bonded to bromine is deshielded, but its signal can sometimes be broader or of lower intensity.
60.5-O-CH₂ -CH₃The ester methylene carbon is deshielded by the adjacent oxygen atom.
~ 38.0-CH₂ -C(=O)ArThe carbon alpha to the ketone.
~ 34.0-CH₂ -C(=O)O-The carbon alpha to the ester.
~ 24.0, 28.0-CH₂-CH₂ -CH₂ -CH₂-The central aliphatic carbons of the chain.
14.2-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of key functional groups. The primary diagnostic signals for this molecule are the two distinct carbonyl stretches.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Causality
~ 1735C=O StretchEthyl EsterThe ester carbonyl typically absorbs at a higher frequency than an aryl ketone due to the electron-withdrawing effect of the adjacent oxygen atom.
~ 1685C=O StretchAryl KetoneConjugation of the ketone with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. This separation from the ester C=O is a key confirmatory feature.
~ 3080C-H StretchAromaticStretching vibrations of sp² C-H bonds on the benzene ring.
2980-2850C-H StretchAliphaticStretching vibrations of sp³ C-H bonds in the ethyl and hexanoate chain.
~ 1600, 1480C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
~ 1250, 1100C-O StretchEsterThe asymmetric and symmetric C-O-C stretching modes of the ester group are strong and diagnostic.
~ 830C-H BendAromatic (para)Out-of-plane bending for a 1,4-disubstituted benzene ring, a highly characteristic signal.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. For this molecule, the most critical diagnostic feature is the isotopic pattern of bromine.

Protocol: Electron Ionization Mass Spectrometry (EI-MS via GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms) to ensure the analyte is pure upon entering the mass spectrometer.

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity corresponding to the two major isotopes of bromine.

    • m/z ~314: [M⁺] containing ⁷⁹Br

    • m/z ~316: [M⁺] containing ⁸¹Br

    • The ~1:1 intensity ratio of these peaks is definitive proof of the presence of one bromine atom.

  • Key Fragmentation Peaks:

    • m/z 183/185: Corresponds to the [Br-C₆H₄-C=O]⁺ fragment (the bromobenzoyl cation), which is a very stable and expected fragment. The 1:1 isotopic pattern will be preserved.

    • m/z 285/287: Loss of the ethyl group (-CH₂CH₃) from the molecular ion.

    • m/z 269/271: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

    • m/z 155/157: Loss of the entire ester side chain via cleavage alpha to the ketone.

MS_Start Sample Introduction (GC or Direct Infusion) Ionization Ionization (e.g., Electron Impact, 70 eV) MS_Start->Ionization ParentIon Molecular Ion Generation [C₁₄H₁₇BrO₃]⁺ m/z 314 & 316 (1:1 ratio) Ionization->ParentIon MassAnalyzer Mass Analyzer (Quadrupole or TOF) ParentIon->MassAnalyzer Fragmentation Fragmentation in Source ParentIon->Fragmentation Detector Detection & Spectrum Generation MassAnalyzer->Detector Fragment1 Fragment Ion [BrC₆H₄CO]⁺ m/z 183 & 185 Fragmentation->Fragment1 Fragment2 Fragment Ion [M-OCH₂CH₃]⁺ m/z 269 & 271 Fragmentation->Fragment2 Fragment1->MassAnalyzer Fragment2->MassAnalyzer

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrimidines from Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Pyrimidines from a γ-Keto Ester Precursor

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The synthesis of these vital heterocycles is a subject of continuous innovation. This guide provides a comprehensive, in-depth protocol for the synthesis of a substituted pyrimidine starting from Ethyl 6-(4-bromophenyl)-6-oxohexanoate.

A direct cyclocondensation of this compound, a γ-keto ester, with urea or its analogues to form a six-membered pyrimidine ring is not feasible through classical methodologies like the Biginelli reaction. Such reactions typically require a 1,3-dicarbonyl relationship in the starting material to form the pyrimidine ring. The 1,5-dicarbonyl nature of the provided starting material necessitates a strategic two-step approach.

This protocol first details the conversion of the γ-keto ester into a suitable 1,3-dicarbonyl intermediate via a base-catalyzed Claisen condensation. The subsequent step involves the acid-catalyzed cyclocondensation of this intermediate with a nitrogen-containing dinucleophile to construct the target pyrimidine ring. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale-driven exploration of the synthesis.

Part 1: Strategic Synthesis of a 1,3-Dicarbonyl Intermediate via Claisen Condensation

The initial and critical step in this synthesis is the transformation of the starting γ-keto ester into a compound bearing a 1,3-dicarbonyl moiety. The Claisen condensation is a robust and well-established method for achieving this transformation.[1] In this protocol, we will use ethyl formate to introduce a formyl group at the carbon alpha to the ester, creating a β-keto-aldehyde equivalent.

The reaction is initiated by the deprotonation of the α-carbon of the ester by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired 1,3-dicarbonyl compound.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product start_material This compound intermediate1 Enolate Intermediate start_material->intermediate1 + NaOEt - EtOH base Sodium Ethoxide (NaOEt) ethyl_formate Ethyl Formate intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + Ethyl Formate product Ethyl 2-formyl-6-(4-bromophenyl)-6-oxohexanoate (1,3-Dicarbonyl Intermediate) intermediate2->product - EtO⁻ ethanol Ethanol

Caption: Claisen condensation workflow.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound327.20103.27 g
Sodium Ethoxide (NaOEt)68.05120.82 g
Ethyl Formate74.08151.11 g (1.23 mL)
Anhydrous Toluene--50 mL
Diethyl Ether--As needed
1 M Hydrochloric Acid (HCl)--As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (0.82 g, 12 mmol) and anhydrous toluene (50 mL).

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add this compound (3.27 g, 10 mmol) to the suspension. Then, add ethyl formate (1.23 mL, 15 mmol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Acidification and Extraction: Acidify the aqueous layer to pH 3-4 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure Ethyl 2-formyl-6-(4-bromophenyl)-6-oxohexanoate.

Part 2: Pyrimidine Ring Formation via Cyclocondensation

With the 1,3-dicarbonyl intermediate in hand, the subsequent step is the formation of the pyrimidine ring. This is achieved through a cyclocondensation reaction with urea in the presence of an acid catalyst. This reaction is a variation of the well-known pyrimidine synthesis from 1,3-dicarbonyl compounds.[2]

The reaction proceeds via an acid-catalyzed mechanism. The first step is the condensation of urea with one of the carbonyl groups of the 1,3-dicarbonyl intermediate to form a hemiaminal, which then dehydrates to an N-acyliminium ion. Intramolecular attack of the enol form of the remaining carbonyl group onto the iminium ion, followed by cyclization and dehydration, yields the final pyrimidine product.

Pyrimidine_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product start_material Ethyl 2-formyl-6-(4-bromophenyl)-6-oxohexanoate intermediate1 N-Acyliminium Ion Intermediate start_material->intermediate1 + Urea, H⁺ urea Urea acid_catalyst Acid Catalyst (e.g., HCl) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrimidine intermediate2->product - H₂O

Caption: Pyrimidine formation workflow.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-formyl-6-(4-bromophenyl)-6-oxohexanoate355.2151.78 g
Urea60.067.50.45 g
Ethanol (95%)--40 mL
Concentrated Hydrochloric Acid (HCl)--0.5 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate--As needed
Hexane--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-formyl-6-(4-bromophenyl)-6-oxohexanoate (1.78 g, 5 mmol) and urea (0.45 g, 7.5 mmol) in ethanol (40 mL).

  • Acidification: Add concentrated hydrochloric acid (0.5 mL) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 8-12 hours. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to obtain the pure pyrimidine derivative.

Part 3: Characterization and Data Analysis

The synthesized pyrimidine derivative should be characterized using standard analytical techniques to confirm its structure and purity.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, the protons of the ethyl ester, the protons on the pyrimidine ring, and the aliphatic protons of the side chain. The diastereotopic protons of the methylene groups in the side chain may appear as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all unique carbon atoms, including the carbonyl carbons of the ester and the pyrimidinone ring, the aromatic carbons, and the aliphatic carbons.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrimidinone ring (around 3200-3400 cm⁻¹), C=O stretching of the ester and the urea moiety (around 1650-1750 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product, along with the characteristic isotopic pattern for a bromine-containing compound.

Overall Synthetic Workflow

Full_Workflow start This compound step1 Step 1: Claisen Condensation (NaOEt, Ethyl Formate, Toluene, Reflux) start->step1 intermediate Intermediate: Ethyl 2-formyl-6-(4-bromophenyl)-6-oxohexanoate step1->intermediate step2 Step 2: Cyclocondensation (Urea, HCl, Ethanol, Reflux) intermediate->step2 product Final Product: Substituted Pyrimidine step2->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Overall two-step synthesis of the target pyrimidine.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • An appropriate one-pot synthesis of dihydropyrimidinones catalyzed by heteropoly acid supported on zeolite: An efficient and reusable catalyst for the Biginelli reaction. Scilit.
  • Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. MDPI.
  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-c
  • One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal.
  • Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkyno
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
  • One-pot synthesis of highly diversified tetrahydropyridines by tandem condensation of aldehydes, amines, and β-ketoesters.
  • Formation of γ-‐Keto Esters
  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances.
  • Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate.
  • Reactivity of (Vicinal) Carbonyl Compounds with Urea. PMC - NIH.
  • Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Utrecht University Student Theses Repository.
  • Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions.
  • Synthesis of Pyrimidine Deriv
  • Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Utrecht University Student Theses Repository.
  • Ester Enol
  • Synthesis of Glycolurils and Hydantoins by Reaction of Urea and 1, 2‐Dicarbonyl Compounds using Etidronic acid as a “Green catalyst”.

Sources

Suzuki coupling reactions of "Ethyl 6-(4-bromophenyl)-6-oxohexanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Executive Summary & Chemical Context

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing This compound (referred to herein as Substrate-Br ).

Substrate Profile:

  • Structure: A para-bromoacetophenone derivative tethered to an ethyl ester via a C5 aliphatic chain.

  • Electronic Character: The para-ketone group acts as a strong Electron Withdrawing Group (EWG). This significantly lowers the activation energy for the Oxidative Addition step of the catalytic cycle, making the C-Br bond highly reactive toward Palladium(0).

  • Chemo-selectivity Challenges: The molecule contains two electrophilic sites (ketone and ester) and acidic

    
    -protons adjacent to the ketone. Standard Suzuki conditions utilizing strong bases (e.g., NaOH, NaOEt) or high temperatures can lead to:
    
    • Saponification: Hydrolysis of the ethyl ester to the carboxylic acid.

    • Aldol Condensation: Base-mediated enolization of the ketone leading to polymerization.

Target Audience Utility: This intermediate is frequently employed in the synthesis of Histone Deacetylase (HDAC) inhibitors (analogous to Vorinostat/SAHA linkers) and PROTAC linker systems requiring long-chain biaryl scaffolds.

Mechanistic Insight & Catalyst Selection

To ensure high yields, the catalytic cycle must be balanced to favor cross-coupling over dehalogenation or homocoupling.

The Electronic Advantage

The carbonyl group at the C6 position pulls electron density from the phenyl ring.

  • Effect: The C-Br bond is weakened (electron-deficient).

  • Result: Oxidative addition to Pd(0) is rapid, often occurring at lower temperatures than electron-neutral aryl bromides.

Ligand Strategy
  • Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Rationale: The large bite angle of the bidentate dppf ligand stabilizes the Pd(II) intermediate and facilitates the Reductive Elimination step, which can be the rate-determining step for bulky coupling partners. Furthermore, this catalyst is robust against air and moisture compared to Pd(PPh₃)₄.

Visualizing the Pathway

SuzukiCycle cluster_substrate Substrate Electronic Effect Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rapid due to EWG Ketone) Pd0->OxAdd + Substrate-Br Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (Rate Limiting w/ Bulky Boronates) Complex1->TransMet + Ar'-B(OH)2 + Base (K2CO3) Complex2 Ar-Pd(II)-Ar' Biaryl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Intact Ester/Ketone) RedElim->Product Desc EWG (Ketone) pulls e- density Facilitates Pd insertion Desc->OxAdd

Figure 1: Catalytic cycle emphasizing the electronic activation provided by the para-ketone moiety.

Experimental Protocols

Method A: Standard Robust Protocol (General Purpose)

Best for: Coupling with phenylboronic acids, pyridyl boronates, and steric-neutral partners.

Reagents:

  • Substrate-Br: 1.0 equiv (e.g., 313 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₂ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Critical: Oxygen removal prevents homocoupling of the boronic acid.
    
  • Solvent Addition: Syringe in degassed 1,4-Dioxane and Water . The concentration of the substrate should be approx 0.1 M to 0.2 M.

  • Catalyst Addition: Under a positive pressure of

    
    , quickly remove the septum, add Pd(dppf)Cl₂  (3 mol%), and reseal. (Alternatively, add catalyst in step 1 if using a glovebox).
    
  • Reaction: Heat the block/oil bath to 80°C . Stir vigorously for 4–12 hours.

    • Monitoring: Check by TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting bromide (UV active) should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases.[2] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine (saturated NaCl) to remove residual dioxane.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Note: The keto-ester product is usually polar enough to separate easily from non-polar dehalogenated byproducts.

Method B: Mild Protocol (Sensitive Substrates)

Best for: Boronic acids containing aldehydes, other esters, or base-sensitive heterocycles.

ParameterConditionReason
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos forms a highly active catalytic species that works at lower temps.
Base K₃PO₄ (Potassium Phosphate Tribasic)Milder than carbonate; reduces risk of ester hydrolysis.
Solvent Toluene / Water (10:1)Biphasic system protects water-sensitive groups in the organic phase.
Temp 60°C Gentle heating prevents thermal decomposition.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or poor solubility.Switch solvent to DMF/Water (9:1) to improve solubility of the boronate. Increase Temp to 90°C.
Ester Hydrolysis (Acid formed) Base is too strong or reaction too long.Switch base to CsF (Cesium Fluoride) or K₃PO₄ . Reduce water ratio (use 9:1 Dioxane/H2O).
Homocoupling (Ar'-Ar') Oxygen presence or excess boronic acid.Degas solvents more rigorously (sparge with Argon for 15 mins). Add boronic acid slowly via syringe pump.
Unknown Impurities Aldol condensation of ketone.Ensure temperature does not exceed 100°C. Use anhydrous conditions with Cs₂CO₃ in Toluene if necessary.

Analytical Validation (Self-Validating the Protocol)

To ensure the structure is correct post-coupling, look for these key NMR signals:

  • Retention of Ethyl Ester:

    • Triplet at

      
       ppm (
      
      
      
      ).
    • Quartet at

      
       ppm (
      
      
      
      ).
    • If these are missing, saponification occurred.

  • Retention of Ketone Linker:

    • Triplet at

      
       ppm (Methylene 
      
      
      
      to ketone).
    • Shift: This peak may shift slightly depending on the shielding of the new biaryl system.

  • Biaryl Formation:

    • Appearance of new aromatic protons.[3]

    • Integration of the aryl region should correspond to 4H (from substrate) + Protons from Boronic Acid.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1981). "Synthesis of biaryls via palladium-catalyzed cross-coupling..." Journal of Organic Chemistry. (Foundational Suzuki Protocol).[2]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on electron-deficient substrates). Link

  • Sigma-Aldrich. "Ethyl 6-(4-ethylphenyl)-6-oxohexanoate Product Page" (Structural Analog Reference). Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application Note: A Validated Protocol for the Synthesis of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 6-(4-bromophenyl)-6-oxohexanoate is a ketoester of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a brominated aromatic ring coupled to a linear ester chain via a ketone, provides multiple reactive sites for further chemical modification. This document provides a detailed, validated experimental protocol for the synthesis of this compound, designed to be a self-validating system with in-depth explanations of the underlying chemical principles and procedural choices.

The synthetic strategy is centered around a Friedel-Crafts acylation, a robust and widely utilized method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] In this protocol, bromobenzene is acylated using ethyl 6-chloro-6-oxohexanoate in the presence of a Lewis acid catalyst, aluminum chloride. The causality behind each experimental step is elucidated to provide a comprehensive understanding of the reaction, ensuring both reproducibility and safety.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Product Bromobenzene Bromobenzene Catalyst AlCl₃ (Lewis Acid) AcylChloride Ethyl 6-chloro-6-oxohexanoate TargetMolecule This compound Catalyst->TargetMolecule Friedel-Crafts Acylation

Caption: Overall reaction for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.Notes
BromobenzeneAnhydrous, 99.8%Sigma-Aldrich108-86-1Store over molecular sieves.
Aluminum Chloride (AlCl₃)Anhydrous, powder, 99.99%Sigma-Aldrich7446-70-0Handle in a glovebox or under inert atmosphere.
Ethyl 6-chloro-6-oxohexanoate97%Varies33664-67-4Synthesized from monoethyl adipate or purchased.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use from a solvent purification system or freshly distilled.
Hydrochloric Acid (HCl)2 M aqueous solutionFisher Scientific7647-01-0For workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFisher Scientific144-55-8For workup.
Brine (Saturated NaCl)Aqueous solutionFisher Scientific7647-14-5For workup.
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9For drying organic phase.
Diethyl EtherACS GradeFisher Scientific60-29-7For extraction.
HexanesACS GradeFisher Scientific110-54-3For chromatography.
Ethyl AcetateACS GradeFisher Scientific141-78-6For chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., mineral oil bubbler)

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Experimental Protocol

Part 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate (Acylating Agent)

This protocol assumes the starting acyl chloride is not commercially available and needs to be synthesized. A common method involves the chlorination of monoethyl adipate.[3]

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add monoethyl adipate (1 equivalent).

  • Chlorination: Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The use of an excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acyl chloride.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Purification: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude ethyl 6-chloro-6-oxohexanoate can be used directly in the next step or purified by vacuum distillation.

Part 2: Friedel-Crafts Acylation

Experimental_Workflow A Setup and Inert Atmosphere (Three-neck flask, N₂) B Charge with AlCl₃ and DCM A->B C Cool to 0 °C (Ice Bath) B->C D Slow Addition of Ethyl 6-chloro-6-oxohexanoate C->D E Formation of Acylium Ion Complex D->E Lewis acid-base reaction F Dropwise Addition of Bromobenzene in DCM E->F Electrophilic Aromatic Substitution G Reaction at 0 °C to Room Temp (2-4 hours) F->G H Reaction Quench (Slow addition to ice-cold 2M HCl) G->H Monitor by TLC I Aqueous Workup (Extraction with Diethyl Ether) H->I J Washing Organic Phase (H₂O, NaHCO₃, Brine) I->J K Drying and Concentration (MgSO₄, Rotary Evaporation) J->K L Purification (Flash Chromatography) K->L M Characterization (NMR, MS, IR) L->M

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under an inert atmosphere. This is crucial as aluminum chloride is highly moisture-sensitive.

  • Reagent Charging: In a glovebox or under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (DCM, 100 mL) via cannula or syringe.

  • Formation of the Acylium Ion Precursor: Cool the stirred suspension of AlCl₃ in DCM to 0 °C using an ice-water bath. Dissolve ethyl 6-chloro-6-oxohexanoate (1 equivalent) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[4]

  • Aromatic Addition: Dissolve bromobenzene (1 equivalent) in anhydrous DCM (30 mL) and add it to the dropping funnel. Add the bromobenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes. The electron-rich bromobenzene ring acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction.[1][5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quench: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2 M HCl (100 mL). This hydrolyzes the aluminum complexes formed during the reaction. The product ketone forms a stable complex with AlCl₃, necessitating a stoichiometric amount of the Lewis acid and a hydrolytic workup to liberate the product.[6]

  • Workup and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Part 3: Purification and Characterization
  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective. The purification of ketoesters can sometimes be challenging due to their polarity; careful selection of the eluent system is key.[7][8]

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.

    • ¹H NMR: Expect signals corresponding to the ethyl group (triplet and quartet), the aliphatic chain protons, and the aromatic protons in the para-substituted pattern.

    • ¹³C NMR: Expect signals for the ester and ketone carbonyls, the aromatic carbons (with characteristic shifts due to the bromine and acyl substituents), and the aliphatic carbons.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the formula C₁₄H₁₇BrO₃.[9]

    • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the ester and ketone carbonyl groups.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The success of each step can be monitored and confirmed before proceeding to the next.

  • Starting Material Purity: The purity of the starting materials, particularly the anhydrous nature of the solvent and Lewis acid, is paramount.

  • Reaction Monitoring: TLC is a critical tool for monitoring the consumption of the starting materials and the formation of the product.

  • Spectroscopic Confirmation: The final product's identity and purity must be rigorously confirmed by NMR and MS, comparing the obtained data with expected values.

Causality and Field-Proven Insights

  • Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion, driving the reaction forward.[4] A stoichiometric amount is required as it complexes with the product ketone.[6]

  • Solvent Selection: Anhydrous dichloromethane is an excellent solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively solubilizes the reactants and intermediates.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions. Allowing the reaction to warm to room temperature provides sufficient energy for the reaction to go to completion.

  • Para-Substitution: The acylation of bromobenzene is expected to yield predominantly the para-substituted product due to the ortho, para-directing nature of the bromine atom and steric hindrance at the ortho positions.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

Sources

Application Note: HPLC Method Development & Validation for Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Ethyl 6-(4-bromophenyl)-6-oxohexanoate (EBOH) is a critical lipophilic intermediate, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., suberoylanilide hydroxamic acid analogs) and Friedel-Crafts acylation derivatives.

The analysis of EBOH presents specific chromatographic challenges:

  • Hydrolytic Instability: As an ethyl ester, EBOH is susceptible to hydrolysis, generating 6-(4-bromophenyl)-6-oxohexanoic acid (Acid-Impurity).

  • Chromophoric Specificity: The molecule possesses a para-bromoacetophenone moiety, providing a strong UV signature at 254 nm (

    
     transition).
    
  • Lipophilicity: With a predicted LogP > 3.5, the molecule requires a strong organic eluent for timely elution on Reverse Phase (RP) columns.

This Application Note details a robust, self-validating RP-HPLC method designed to separate the target ester from its acid hydrolysis product and common starting materials (e.g., 4-bromoacetophenone).

Analytical Method Protocol

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.

    • Rationale: A C18 stationary phase provides the necessary hydrophobic interaction to retain the non-polar ester. The "Plus" or highly end-capped version reduces peak tailing caused by the ketone interacting with residual silanols.

Chromatographic Parameters
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acidic pH (~2.7) suppresses ionization of the Acid-Impurity, ensuring it elutes as a sharp peak rather than a broad band.
Mobile Phase B Acetonitrile (HPLC Grade)ACN has lower UV cutoff and lower viscosity than Methanol, allowing for sharper peaks and lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces viscosity.
Injection Vol 10 µLStandard loop volume; adjust based on sample concentration.
Detection 254 nm (bw 4 nm)

for the 4-bromophenyl ketone chromophore.
Run Time 20 MinutesSufficient for gradient re-equilibration.
Gradient Program

This gradient is designed to elute the more polar Acid-Impurity early, followed by the starting material, and finally the lipophilic EBOH target.

Time (min)% Mobile Phase BEvent
0.0030%Initial hold to retain polar impurities.
2.0030%Isocratic hold.
12.0090%Linear ramp to elute EBOH (Target).
15.0090%Wash to remove highly lipophilic dimers.
15.1030%Return to initial conditions.
20.0030%Re-equilibration (Critical).

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to finalize this protocol, ensuring separation of the critical "Acid-Impurity" pair.

MethodDevelopment Start Start: EBOH Method Development ChemProp Analyze Chemical Properties (LogP ~3.8, pKa of Acid-Imp ~4.5) Start->ChemProp ColSelect Select Column: C18 End-capped ChemProp->ColSelect MP_Choice Mobile Phase Selection ColSelect->MP_Choice Decision1 Is Acid Impurity Separated? MP_Choice->Decision1 Initial Run (Water/ACN) Action_Acid Add 0.1% Formic Acid (Suppress Ionization) Decision1->Action_Acid No (Broad/Tailing Acid Peak) FinalMethod Final Validated Method (RT Acid: ~4min, RT Ester: ~11min) Decision1->FinalMethod Yes (Res > 2.0) Action_Gradient Optimize Gradient Slope (5% -> 95% B) Action_Acid->Action_Gradient Action_Gradient->Decision1 Retest

Figure 1: Method Development Decision Matrix focusing on the critical separation of the hydrolysis impurity.

Sample Preparation & Standard Operating Procedure (SOP)

Caution: EBOH is an alkylating agent intermediate. Handle with gloves and in a fume hood.

Stock Solution Preparation
  • Accurately weigh 10.0 mg of This compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . (Do not use water in the diluent to prevent hydrolysis during storage).

  • Sonicate for 5 minutes.

  • Make up to volume with Acetonitrile. Concentration: 1000 µg/mL .

Working Standard
  • Dilute 1.0 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with 50:50 ACN:Water .

  • Concentration: 100 µg/mL .

    • Note: The presence of water in the final injection solvent ensures the sample plug matches the initial mobile phase conditions, preventing peak distortion (solvent effect).

Validation Parameters (ICH Q2(R1) Compliant)

To ensure this method is "Trustworthy" and "Self-Validating," the following criteria must be met during routine analysis.

System Suitability Test (SST)

Before running unknown samples, inject the Working Standard 5 times.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
Linearity & Range

Prepare 5 concentration levels: 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Specificity (Forced Degradation)

To prove the method can detect the Acid-Impurity:

  • Take 1 mL of Stock Solution.

  • Add 0.1 mL of 0.1 N NaOH (induces ester hydrolysis).

  • Let stand for 1 hour, then neutralize with 0.1 mL 0.1 N HCl.

  • Inject.[2]

  • Result: You should see the EBOH peak decrease and a new peak (Acid-Impurity) appear at an earlier Retention Time (approx. 3.5 - 4.5 min).

Analytical Workflow Diagram

Workflow Sample Solid Sample (EBOH) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve in ACN (Prevent Hydrolysis) Weigh->Dissolve Dilute Dilute 1:10 with 50:50 Water:ACN Dissolve->Dilute Inject Inject 10µL RP-HPLC Dilute->Inject Data Data Analysis (254 nm) Inject->Data

Figure 2: Routine Analysis Workflow designed to minimize sample degradation prior to injection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure the final dilution of the sample contains at least 30-50% water to match the initial mobile phase.
New Peak at ~4 min HydrolysisThe ester is degrading. Check if the sample was left in water/buffer for too long. Prepare fresh in pure ACN.
High Backpressure PrecipitationSample concentration too high or buffer precipitation (if phosphate used). Switch to Formic Acid (volatile).
Drifting RT Temperature/EquilibrationEnsure the column oven is stable at 35°C and allow 5 mins re-equilibration between runs.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromoacetophenone (Chromophore Analog).

  • Sigma-Aldrich. Product Specification: 4'-Bromoacetophenone (UV Absorption Data).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (1997).[5][3] Wiley-Interscience. (General Reference for Gradient Optimization).

Sources

High-Resolution GC-MS Profiling of Ethyl 6-(4-bromophenyl)-6-oxohexanoate: Method Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS: N/A - Custom Intermediate) is a critical synthetic intermediate, often utilized in the development of histone deacetylase (HDAC) inhibitors and suberoylanilide hydroxamic acid (SAHA) analogs [1].[1][2] Its analysis presents unique challenges due to its high boiling point (estimated >350°C at atm) and the necessity to distinguish regioisomers (e.g., 2-bromo vs 4-bromo substitution).[1][2]

This Application Note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to quantify this analyte with high specificity. The method leverages the unique isotopic signature of bromine (


 and 

) for self-validating peak identification and utilizes a high-temperature column configuration to minimize thermal degradation.[1][2][3]
Key Analytical Challenges
  • Thermal Stability: The

    
    -keto ester moiety can be prone to decarboxylation or oxidation if inlet temperatures are excessive.[1][2][3]
    
  • Elution Temperature: High molecular weight and polarity require aggressive temperature ramping.[2][3]

  • Isotopic Pattern: Accurate integration requires summing both bromine isotopologues to avoid quantification bias.[2][3]

Chemical Properties & Safety

  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 313.19 g/mol (Average)[1]

  • Monoisotopic Mass: 312.04 (for

    
    ) and 314.03 (for 
    
    
    
    )[1]
  • Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol.[1] Insoluble in water.[2][3]

Experimental Protocol

Sample Preparation

Objective: Create a stable solution that minimizes inlet activity.

  • Stock Solution (1 mg/mL): Weigh 10 mg of the analyte into a 10 mL volumetric flask. Dissolve in Dichloromethane (DCM) (HPLC Grade). DCM is preferred over methanol to prevent potential transesterification in the hot injector port [2].[2][3]

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of DCM.

  • Internal Standard (IS): Add Phenanthrene-d10 or Tetracosane at 5 µg/mL final concentration. Phenanthrene-d10 is ideal due to its similar aromaticity and elution profile without chemical interference.[1][2][3]

GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)Split mode prevents column overload and improves peak shape for polar esters.[2][3]
Inlet Temp 280°CHigh enough to volatilize the bromophenyl group, but below the pyrolysis threshold.[2]
Liner Ultra Inert, Single Taper with WoolWool traps non-volatiles; "Ultra Inert" deactivation prevents keto-enol tautomerization tailing.[1][2][3]
Column DB-5ms UI (30m x 0.25mm x 0.25µm)The 5% phenyl phase provides pi-pi interactions with the aromatic ring, aiding separation of isomers.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[2][3]
Oven Program Initial: 80°C (Hold 1 min)Ramp 1: 20°C/min to 200°CRamp 2: 10°C/min to 310°CFinal: 310°C (Hold 5 min)The dual ramp allows separation of solvent/light impurities before slowing down for the high-boiling analyte.[1][3]
Transfer Line 310°CPrevents cold-spot condensation of the analyte before entering the MS source.[2]
Mass Spectrometry Detection

Mode: Electron Ionization (EI) at 70 eV.[2][3]

  • Scan Mode (Qualitative): 50–500 m/z.[2][3] Used for impurity profiling (e.g., unreacted bromobenzene).[2][3]

  • SIM Mode (Quantitative): Selected Ion Monitoring is required for trace analysis (<1 ppm).[2][3]

Target Ions for SIM:

  • Quantifier Ions: m/z 183 & 185 (Base peak, Bromobenzoyl cation).[2][3]

  • Qualifier Ions: m/z 312 & 314 (Molecular Ion), m/z 267 & 269 (Loss of ethoxy group,

    
    ).[1]
    

Method Logic & Fragmentation Pathway

The reliability of this protocol rests on the specific fragmentation of the aromatic ketone.[2][3] Under EI conditions, the bond between the carbonyl carbon and the alkyl chain is the weakest link (alpha-cleavage), producing a resonance-stabilized acylylium ion.[1]

Visualization of Fragmentation

The following diagram illustrates the primary fragmentation pathway used for identification.

FragmentationPathway MolIon Molecular Ion (M+) m/z 312 / 314 (1:1 Ratio) Frag1 Loss of Ethoxy [M - OEt]+ m/z 267 / 269 MolIon->Frag1 - 45 Da (OEt) BasePeak Bromobenzoyl Cation (Base Peak) m/z 183 / 185 MolIon->BasePeak Alpha Cleavage (Primary Path) Neutral Neutral Loss (Ethyl pentanoate radical) MolIon->Neutral

Caption: Primary fragmentation pathway of this compound under 70eV EI, highlighting the diagnostic bromobenzoyl cation.

Method Validation (Self-Validating Systems)[1][2]

To ensure Trustworthiness and Scientific Integrity , the following validation steps must be performed.

The "Bromine Rule" Check

The most powerful validation tool for this molecule is the isotopic abundance.[2] Bromine exists as


 (50.7%) and 

(49.3%).[1][2][3]
  • Acceptance Criteria: The peak area ratio of m/z 183 to 185 (and 312 to 314) must be 1.0 ± 0.1 .

  • Failure Mode: If the ratio deviates significantly (e.g., 3:1), the peak is likely a co-eluting impurity (like a chlorophenyl analog) or an interference.[1]

System Suitability Test (SST)

Run a blank DCM injection followed by the standard.[2][3]

  • Tailing Factor: Must be < 1.5 for the analyte peak.[2][3] Excessive tailing indicates active sites in the liner (replace liner) or column degradation.[2][3]

  • Carryover: Inject a solvent blank immediately after the high standard.[2][3] Peak area in blank must be < 0.1% of standard.[2][3]

Linearity & Range

Construct a calibration curve from 0.5 µg/mL to 50 µg/mL.

  • Regression: Linear (

    
    ).
    
  • Weighting:

    
     weighting is recommended due to the wide dynamic range.[2]
    

Analytical Workflow Summary

Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Step1 Dissolve 10mg in DCM (Avoid Methanol) Step2 Add Internal Std (Phenanthrene-d10) Step1->Step2 Step3 Inlet: 280°C Split 10:1 Step2->Step3 Step4 Col: DB-5ms UI Ramp to 310°C Step3->Step4 Step5 Monitor m/z 183/185 (Quantification) Step4->Step5 Step6 Verify Isotope Ratio (1:1 check) Step5->Step6

Caption: Step-by-step analytical workflow ensuring sample integrity and robust detection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column head.[1][2][3]Replace liner with "Ultra Inert" type; trim 10cm from column head.[2][3]
Missing Peaks Inlet temp too low; Analyte stuck in glass wool.Increase Inlet to 290°C; Ensure split flow is active.
Ghost Peaks Carryover from previous high-conc injection.[1][2][3]Run "Bake-out" method (320°C for 10 mins); increase solvent washes.
Isotope Ratio Skew Detector saturation or co-elution.[2][3]Dilute sample; check peak purity; reduce EM voltage.

References

  • Marks, P. A., & Breslow, R. (2007).[1][3] Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.[2][3] Nature Biotechnology, 25(1), 84–90.[1]

  • Grob, K. (2001).[2][3] Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.[1][3] (Standard text on preventing inlet discrimination and degradation).

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of 4-Bromobenzophenone derivatives. NIST Chemistry WebBook, SRD 69.[2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3][4] (Authoritative source on Isotopic abundance patterns).

Sources

Troubleshooting & Optimization

Purification of "Ethyl 6-(4-bromophenyl)-6-oxohexanoate" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Welcome to the technical support guide for the purification of this compound. This document provides field-proven insights and systematic troubleshooting strategies to address challenges encountered during the column chromatography purification of this moderately polar aromatic ketone.

Understanding the Molecule: this compound

Before initiating any purification, it's crucial to understand the structural characteristics of the target molecule. Its polarity, and therefore its behavior on a silica column, is dictated by three key features:

  • Ethyl Ester Group (-COOEt): A polar functional group capable of hydrogen bond accepting.

  • Ketone Group (C=O): Another polar, hydrogen bond accepting group.

  • 4-Bromophenyl Group: A large, relatively non-polar, aromatic moiety.

The combination of these groups places the molecule in the moderately polar category. The order of elution for compounds from a silica gel column generally follows an established series based on polarity, with less polar compounds eluting before more polar ones.[1] Esters and ketones are of intermediate polarity, meaning they will require a solvent system that is more polar than simple hydrocarbons but less polar than alcohols.[1]

Physicochemical Properties Summary:

PropertyValue/DescriptionSignificance for Chromatography
Molecular Formula C₁₄H₁₇BrO₃---
Molecular Weight 313.19 g/mol ---
Polarity Moderately PolarRequires a binary solvent system (non-polar/polar) for effective elution and separation. Expect an Rf in the ideal range of 0.2-0.4 with a properly selected solvent system.[2]
Likely Impurities Starting materials (e.g., bromobenzene derivatives, adipic acid derivatives), non-polar side products, or more polar byproducts (e.g., hydrolyzed acid).The choice of solvent system must be able to resolve the target compound from these impurities.
Stationary Phase Silica Gel (SiO₂)The slightly acidic nature of silica gel is generally compatible with esters and ketones.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning phase of the purification.

Q1: What is the best stationary phase for this purification?

A1: Standard flash-grade silica gel (40-63 µm particle size) is the most appropriate and cost-effective choice. Its slightly acidic surface interacts well with the ester and ketone functionalities, providing good resolving power for this class of compounds.[1]

Q2: How do I select the initial mobile phase (solvent system)?

A2: The best practice is to first perform Thin Layer Chromatography (TLC) to identify an optimal solvent system.[3][4]

  • Starting Point: A mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is the standard for compounds of this type.[5][6] Begin by testing a solvent system of 10-20% ethyl acetate in hexanes.

  • Target Rf: The goal is to find a solvent system that places the Rf (Retention Factor) of the target compound between 0.2 and 0.4.[2] This Rf range typically ensures that the compound elutes from the column in a reasonable number of column volumes and is well-separated from impurities.[7]

Q3: How much silica gel and what size column should I use?

A3: The amount of silica gel is determined by the mass of the crude sample and the difficulty of the separation (indicated by the ΔRf on TLC).

  • General Rule of Thumb: Use a silica gel-to-crude sample weight ratio of 30:1 to 50:1 for moderately difficult separations. For very difficult separations (ΔRf < 0.1), this ratio may need to be increased.

  • Column Diameter: The column diameter is chosen based on the amount of silica gel. The packed silica should ideally occupy about one-third to one-half of the main column body.[8][9]

Crude Sample MassEst. Silica Mass (40:1)Recommended Column Diameter
100 mg4 g1 cm
500 mg20 g2.5 cm
1.0 g40 g3 cm
5.0 g200 g5 cm

Q4: Should I perform wet or dry loading of my sample?

A4: For this compound, which should be readily soluble in moderately polar solvents, either method is acceptable, but dry loading is often superior for achieving the best resolution.

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane). Caution: Using a solvent that is too strong can decrease resolution at the start of the column.[10]

  • Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (1-2 times the sample weight), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique prevents band broadening caused by using a strong dissolution solvent.

Step-by-Step Experimental Protocol

This protocol provides a self-validating workflow for the purification process.

1. TLC Optimization:

  • Prepare several TLC chambers with different ratios of Ethyl Acetate (EtOAc) in Hexanes (e.g., 1:9, 2:8, 3:7).
  • On a single TLC plate, spot the crude reaction mixture.
  • Develop the plate and visualize under a UV lamp.
  • Select the solvent system that gives an Rf of ~0.3 for the product spot and maximal separation from other spots.

2. Column Preparation:

  • Select an appropriately sized column based on the table in FAQ #3.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC.
  • Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. A layer of sand at the top can protect the silica bed.

3. Sample Loading:

  • Load the sample using the chosen method (wet or dry, as described in FAQ #4).

4. Elution and Fraction Collection:

  • Begin eluting with the initial mobile phase. If the separation is difficult, isocratic elution (using the same solvent mixture throughout) is recommended.
  • If impurities are far apart in polarity, a gradient elution can be used. Start with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increase the percentage of EtOAc.[1]
  • Collect fractions in an array of test tubes. The size of the fractions should be approximately one-quarter of the column's dead volume.

5. Fraction Analysis:

  • Monitor the elution process by spotting collected fractions onto TLC plates.[3]
  • Develop the TLC plates with the same solvent system used for the column (or a slightly more polar one to speed up analysis).
  • Combine fractions that contain only the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Workflow Visualization

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization (Find Solvent System, Rf ≈ 0.3) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Preferred) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Start Elution Collect 5. Fraction Collection Elute->Collect TLC_Analysis 6. TLC Analysis of Fractions Collect->TLC_Analysis Monitor Progress Combine 7. Combine Pure Fractions TLC_Analysis->Combine Isolate 8. Solvent Evaporation (Product Isolation) Combine->Isolate End End Isolate->End Purified Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format.

Q: My compound is stuck at the top of the column and won't elute.

A: Diagnosis & Solution

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel. Esters and ketones require a certain polarity to move.[1]

  • Solution: Gradually increase the polarity of the mobile phase.[11]

    • Prepare a solvent mixture with a higher percentage of ethyl acetate (e.g., if you started with 10% EtOAc, move to 20% EtOAc).

    • Carefully add the more polar solvent to the reservoir at the top of the column.

    • Continue to increase the polarity incrementally until the compound begins to move at a desired rate (monitor with TLC).

Q: My product is eluting too quickly, with the solvent front (Rf ≈ 1).

A: Diagnosis & Solution

  • Cause: The mobile phase is too polar. It outcompetes your compound for binding sites on the silica, resulting in no retention.

  • Solution: Start the purification over with a less polar mobile phase.

    • Re-run TLCs with solvent systems containing a lower percentage of ethyl acetate (e.g., if you used 30% EtOAc, try 15% or 10%).

    • Alternatively, you can switch to a less polar "polar" solvent, such as diethyl ether or dichloromethane, in place of ethyl acetate.[6]

Q: The separation between my product and an impurity is poor (spots are overlapping).

A: Diagnosis & Solution

  • Cause: The chosen solvent system does not have the right "selectivity" for this specific separation. Simply increasing or decreasing polarity may not be enough.

  • Solution: Change the solvent system to alter the chemical interactions.

    • Change the Polar Component: If you are using Ethyl Acetate/Hexanes, try switching to Dichloromethane/Hexanes or Acetone/Hexanes. Different polar solvents interact differently with your compounds and can dramatically alter the separation.[5]

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with different properties can resolve tricky separations. For aromatic compounds, using toluene as the non-polar component instead of hexanes can improve separation due to π-π interactions. A system like Ethyl Acetate/Toluene could be effective.

    • Optimize the Column Parameters: Ensure you have not overloaded the column (too much sample for the amount of silica) and that the column was packed perfectly without any channels.

Troubleshooting Decision Tree

G Start Problem: Poor Separation Rf_Check Is Product Rf in 0.2-0.4 range? Start->Rf_Check Rf_High Rf too high (>0.4) Rf_Check->Rf_High Yes Rf_Low Rf too low (<0.2) Rf_Check->Rf_Low No Rf_OK Rf is OK Rf_Check->Rf_OK Yes, but still poor separation Decrease_Polarity Action: Decrease % of Polar Solvent (e.g., from 20% to 10% EtOAc) Rf_High->Decrease_Polarity Increase_Polarity Action: Increase % of Polar Solvent (e.g., from 10% to 20% EtOAc) Rf_Low->Increase_Polarity Change_Solvent Action: Change Solvent Selectivity Rf_OK->Change_Solvent Solvent_Options Solvent_Options Change_Solvent->Solvent_Options

Caption: Decision Tree for Troubleshooting Poor Separation.

Q: My collected fractions are pure by TLC, but after evaporation, the product is an oil when it should be a solid.

A: Diagnosis & Solution

  • Cause 1: Residual high-boiling point solvent (e.g., if heptane or toluene was used).

  • Solution 1: Place the sample under high vacuum for several hours to remove trace solvents. Gentle heating may be required if the compound is stable.

  • Cause 2: The compound is polymorphic or exists as an amorphous solid which is slow to crystallize.

  • Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available.

References

  • Column Chromatography | University of Victoria. [Link]

  • Solvent Systems for Silica Gel Column Chromatography | Common Organic Chemistry. [Link]

  • How to Monitor by TLC | University of Rochester, Department of Chemistry. [Link]

  • How do I Choose the Right Column Size for Purification by Flash Chromatography? | Biotage. [Link]

  • Chromatography: Solvent Systems For Flash Column | University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography | University of Rochester, Department of Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Choices | ChemistryViews. [Link]

  • LC Chromatography Troubleshooting Guide | HALO Columns. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC | Chemistry Hall. [Link]

  • Macroscale Columns | Chemistry LibreTexts. [Link]

  • Column Chromatography | Magritek. [Link]

  • How to Select Column Size | Chromatography Today. [Link]

Sources

Troubleshooting low yield in "Ethyl 6-(4-bromophenyl)-6-oxohexanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FC-ACYL-BRO-006 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic Workflow

User Issue: Low yield observed in the Friedel-Crafts acylation of bromobenzene with ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate).

Technical Analysis: The synthesis of Ethyl 6-(4-bromophenyl)-6-oxohexanoate is a classic Friedel-Crafts acylation. However, this specific substrate class (halo-aryl keto-esters) presents a "Stoichiometric Trap" that causes 80% of reported failures. Unlike catalytic alkylations, acylation requires stoichiometric quantities of Lewis acid because the resulting carbonyl oxygens (both the ketone and the ester) complex strongly with the catalyst, deactivating it.[1]

Diagnostic Decision Tree

Use the following flowchart to isolate the specific cause of your yield loss before proceeding to the solutions.

DiagnosticTree Start Start: Low Yield Diagnosis CheckTLC Analyze TLC/LC-MS of Crude Reaction Start->CheckTLC SM_Left Significant Starting Material Remains CheckTLC->SM_Left Incomplete Conversion Impurity New Spots/Peaks (Not Product) CheckTLC->Impurity Byproducts Formed No_Ester Product Mass = Acid (M-28 or M-Et) CheckTLC->No_Ester Ester Hydrolysis Cat_Color Check AlCl3 Color SM_Left->Cat_Color Ortho Ortho-Isomer (Regioselectivity) Impurity->Ortho Quench Workup pH too low or Temp too high No_Ester->Quench White White Powder (Hydrolyzed) Cat_Color->White Appearance? Yellow Yellow/Green Solid (Active) Cat_Color->Yellow Appearance? Stoich Check Equivalents Yellow->Stoich LowEq < 2.2 Equiv AlCl3 used Stoich->LowEq Likely Cause

Figure 1: Diagnostic workflow for isolating yield-limiting factors in Friedel-Crafts acylation.

Troubleshooting Knowledge Base (FAQs)

Ticket #1: "The reaction stalls at 30-40% conversion."

Root Cause: The Stoichiometric Trap (Catalyst Sequestration)

This is the most common failure mode. In Friedel-Crafts alkylation, the catalyst is regenerated.[1][2] In acylation, the product is a ketone, which is a Lewis base.[1][3] The product complexes with the Aluminum Chloride (


) in a 1:1 ratio, removing it from the reaction pool. Furthermore, your reactant contains an ester  group, which provides a second coordination site.
  • The Math:

    • 1.0 eq

      
       is consumed to generate the acylium ion.
      
    • 1.0 eq

      
       is sequestered by the product's ketone oxygen.
      
    • ~0.5-1.0 eq

      
       may interact with the ester tail.
      
  • The Fix: If you used 1.1 or 1.5 equivalents of

    
    , the reaction will stop halfway. You must use 2.5 to 3.0 equivalents  of 
    
    
    
    relative to the acid chloride.
Ticket #2: "My AlCl3 is white, but the reaction won't start."

Root Cause: Catalyst Deactivation (Moisture)

High-quality anhydrous


 is not white ; it is typically pale yellow, gray, or greenish.
  • White powder usually indicates the formation of Aluminum Hydroxide/Oxide on the surface due to moisture exposure. This is catalytically dead.

  • The Fix:

    • Perform a "Fume Test": Drop a small grain into water. It should hiss violently and fume (HCl gas). If it just sinks, discard the bottle.

    • Purchase fresh anhydrous

      
       packed in ampoules or resealable inert packaging.
      
Ticket #3: "I see a major impurity spot just below the product."

Root Cause: Regioselectivity (Ortho-isomer formation)

Bromine is an ortho, para-director.[4] While the bulky acyl group favors the para position (the desired target), the ortho position is statistically possible (2 sites vs 1 site).

  • Mechanism: The bromine atom deactivates the ring, making the reaction slower and more sensitive to temperature. High temperatures increase the energy available to overcome the steric hindrance of the ortho position.

  • The Fix:

    • Cool it down: Perform the addition of the acid chloride/catalyst complex at

      
       and allow it to warm to Room Temperature (RT) slowly. Do not reflux unless absolutely necessary to drive conversion.
      
    • Solvent Switch: Changing from Dichloromethane (DCM) to Nitrobenzene (if compatible with downstream steps) can sometimes improve para selectivity due to complexation effects, though DCM is usually sufficient if temperature is controlled.

Ticket #4: "I isolated the acid, not the ester."

Root Cause: Workup Hydrolysis

The ethyl ester is distal to the reaction site, but it is still an ester. If you quench the reaction with strong acid (HCl) and heat it (or let the exotherm run wild), you will hydrolyze the ethyl ester to the carboxylic acid: 6-(4-bromophenyl)-6-oxohexanoic acid.

  • The Fix:

    • Pour into Ice: Always pour the reaction mixture into a slurry of ice/water, not water into the reaction. This controls the exotherm.[5]

    • Avoid prolonged acidic contact: Extract immediately after quenching. Do not let the acidic aqueous layer sit with the organic layer overnight.

The "Gold Standard" Protocol

This protocol is optimized for stoichiometry and regioselectivity.

Reagents:

  • Bromobenzene (1.0 equiv) [Limiting Reagent]

  • Ethyl 6-chloro-6-oxohexanoate (1.2 equiv)

  • Aluminum Chloride, anhydrous (2.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.5 M concentration)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen/Argon, suspend

    
     (2.5 eq) in anhydrous DCM. Cool to 
    
    
    
    .
    • Why? Controlling the initial exotherm prevents local overheating and byproduct formation.

  • Acylium Formation: Add Ethyl 6-chloro-6-oxohexanoate (1.2 eq) dropwise to the suspension over 15 minutes. Stir at

    
     for 30 minutes.
    
    • Observation: The solution should turn yellow/orange as the acylium complex forms.

  • Substrate Addition: Add Bromobenzene (1.0 eq) dropwise.

    • Note: If Bromobenzene is cheap/available, it can be used in slight excess (1.5 eq) to drive the reaction, but 1.0 eq is standard if it is the precious material.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitor: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of Bromobenzene.

  • Quench & Workup (Critical Step):

    • Prepare a beaker with Ice + 1M HCl (approx 200mL).

    • Slowly pour the reaction mixture into the stirring ice slurry.

    • Caution: This releases HCl gas. Perform in a fume hood.

    • Separate layers. Extract aqueous layer

      
       with DCM.
      
    • Wash combined organics with Saturated

      
        (to remove acid traces) and then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (Gradient 0-20% EtOAc in Hexane).

Mechanistic Visualization

The following diagram illustrates why the stoichiometry is the critical failure point. The product itself acts as a "poison" to the catalyst.

Mechanism cluster_0 Step 1: Acylium Formation cluster_1 Step 2: Product Inhibition (The Trap) R1 Ethyl Adipoyl Chloride Acylium Acylium Ion Complex R1->Acylium + Cat1 AlCl3 (Equiv #1) Cat1->Acylium Product Product (Keto-Ester) Acylium->Product + Bromobenzene Complex Dead Complex (Product-AlCl3) Product->Complex Ketone O binds Al Cat2 AlCl3 (Equiv #2) Cat2->Complex Irreversible Binding

Figure 2: Stoichiometric consumption of catalyst. Equiv #1 drives the reaction; Equiv #2 is sacrificed to the product complex.

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Ege, S. N. Organic Chemistry: Structure and Reactivity. Houghton Mifflin, 2004.
  • General Protocol for Aryl Keto-Ester Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 ; p 1006. (Standard procedures for Friedel-Crafts acylation using succinic/adipic anhydrides and chlorides). Online Verification:

  • Complexation of Carbonyls with Lewis Acids: Denmark, S. E.; Beutner, G. L. "Lewis Base Activation of Lewis Acids." Angew.[6][7][8] Chem. Int. Ed.2008 , 47, 1560–1638. DOI:

Sources

Technical Support Center: A-Z Purification Guide for Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for Ethyl 6-(4-bromophenyl)-6-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this key chemical intermediate. Achieving high purity is critical for reproducible downstream applications, and this document provides in-depth, experience-based solutions to common challenges.

Introduction to Purity Challenges

This compound is typically synthesized via a Friedel-Crafts acylation reaction.[1][2] While effective, this method can generate a variety of impurities that complicate purification. Understanding the nature of these impurities is the first step toward achieving a highly pure final product.

The primary challenges in purifying this compound stem from the removal of unreacted starting materials, reaction byproducts, and decomposition products. The structural similarity between the desired product and certain impurities often makes separation non-trivial. This guide provides a systematic approach to identifying and resolving these purity issues.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product is an oil or a low-melting solid, but I expect a crystalline product. What are the likely impurities?

A1: An oily or low-melting product often indicates the presence of residual starting materials or byproducts that interfere with crystallization. The most common culprits are unreacted bromobenzene and side-products from the Friedel-Crafts acylation, such as isomeric forms of the product. An aqueous workup is a critical first step to remove water-soluble impurities.[3] If the problem persists, column chromatography is the recommended next step for separating these structurally similar compounds.

Q2: My Thin Layer Chromatography (TLC) shows multiple spots. How can I identify the product and the impurities?

A2: Effective TLC analysis is crucial for diagnosing purity issues. Here’s a systematic approach:

  • Co-spotting: Spot your crude reaction mixture, a sample of your starting material (if available), and a co-spot (a mixture of the crude and starting material) on the same TLC plate. This will help you definitively identify the spot corresponding to the starting material.

  • Rf Values: Generally, the product, being more polar than the starting materials like bromobenzene, will have a lower Retention Factor (Rf) value. Impurities can have Rf values both above and below your product.

  • Solvent System Optimization: If spots are too close together, you need to optimize your TLC solvent system. Experiment with different ratios of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) to achieve better separation. A good target is to have the product spot at an Rf of around 0.3.[4]

Q3: I'm struggling to remove unreacted acylating agent and the Lewis acid catalyst. What is the most effective method?

A3: The removal of these reagents is typically accomplished during the reaction work-up. A careful aqueous wash is essential. Quenching the reaction mixture with ice-cold water will hydrolyze the remaining acylating agent and the aluminum chloride catalyst.[2] Subsequent washes with a mild base, like a saturated sodium bicarbonate solution, will neutralize any acidic byproducts.[5] A final wash with brine helps to remove residual water from the organic layer before drying and solvent evaporation.

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield in recrystallization is a common issue and can often be rectified by optimizing the solvent choice and procedure.[6]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For a moderately polar compound like this compound, solvent systems like ethanol/water or ethyl acetate/hexanes are good starting points.[8]

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding too much solvent will keep your product dissolved even at low temperatures, drastically reducing the yield.[6]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can trap impurities within the crystals.[7]

Q5: What are the optimal conditions for purifying my compound using flash column chromatography?

A5: Flash column chromatography is a powerful technique for separating complex mixtures.[4]

  • Solvent System: The ideal solvent system for your column is one that gives your product an Rf of ~0.3 on TLC.[4] This provides a good balance between elution time and separation efficiency.

  • Silica to Compound Ratio: A general guideline is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight for moderately difficult separations.[9]

  • Loading: For best results, dissolve your crude product in a minimal amount of the column solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel before loading onto the column. This "dry loading" method often leads to better separation than loading the sample as a concentrated solution ("wet loading").

In-Depth Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed for researchers who have a solid crude product that requires further purification to remove minor impurities.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water). The ideal solvent will dissolve the compound when hot but show low solubility when cold.[10]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Ensure you are using the minimum amount of hot solvent.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is intended for situations where recrystallization is ineffective, particularly for oily products or mixtures with multiple, closely related impurities.

  • TLC Analysis: Determine the optimal eluent system by TLC. A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity. Aim for a product Rf of 0.25-0.35.[4]

  • Column Packing: Prepare a glass column with silica gel, ensuring even packing to avoid channels. The amount of silica should be 40-100 times the weight of your crude sample.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin elution with the solvent system determined by TLC. Collect fractions and monitor the elution of your product by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Purity Assessment

Confirming the purity of your final product is a critical final step.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of impurity peaks is a strong confirmation of high purity.

    • Mass Spectrometry (MS): Provides information about the molecular weight of your compound, confirming its identity.

Data and Visualization

Table 1: Common Impurities and Identification
ImpurityTypical Rf relative to ProductIdentification MethodRemoval Strategy
BromobenzeneHigherTLC co-spotting, GC-MSEvaporation, Column Chromatography
Isomeric ProductsSimilarHigh-resolution Column Chromatography, NMRColumn Chromatography
Unreacted Acyl ChlorideLower (can streak)TLC, NMRAqueous Workup (hydrolysis)
Carboxylic Acid (from ester hydrolysis)Lower (streaks)TLC, IR, NMRAqueous base wash (e.g., NaHCO₃)
Table 2: Recommended Solvent Systems for Chromatography
ApplicationSolvent System (Hexanes:Ethyl Acetate)Rationale
TLC Analysis 9:1 to 7:3Provides good initial separation for diagnostics.
Column Chromatography 8:2 to 6:4Elutes the product with an optimal Rf for good separation.
Workflow for Purification and Analysis

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Start Crude Reaction Mixture Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Start->Workup TLC TLC Analysis Workup->TLC Decision Crude Product State? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Solid Column Flash Column Chromatography Decision->Column Oil / Multiple Impurities PurityCheck Purity Check (TLC, MP, NMR) Recrystallize->PurityCheck Column->PurityCheck PurityCheck->Decision Impure End Pure Product PurityCheck->End Pure

Caption: A decision workflow for the purification of this compound.

References

  • (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities - ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use - Theseus. Available at: [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents.
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents.
  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • 12.3: Optimizing Chromatographic Separations - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. Available at: [Link]

  • Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory | Request PDF - ResearchGate. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. Available at: [Link]

  • How to improve efficiency on flash chromatography : r/chemistry - Reddit. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • How can I remove unreacted acrylic acid from reaction mixture ? | ResearchGate. Available at: [Link]

  • Alkylation-Reduction of Aromatic Ketones and Aldehydes. A Convenient Synthesis of Aromatic Hydrocarbons - RSC Publishing. Available at: [Link]

  • Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem - NIH. Available at: [Link]

  • Friedel-Crafts Acetylation of Bromobenzene Lab Report - Studylib. Available at: [Link]

  • DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents.
  • Recrystallization1. Available at: [Link]

  • Running a flash column - Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • Video: Optimizing Chromatographic Separations - JoVE. Available at: [Link]

  • TLC troubleshooting | - ChemBAM. Available at: [Link]

  • reaction work-up, liquid-liquid extraction, & product isolation - YouTube. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl) - MDPI. Available at: [Link]

  • Ethyl 4-oxo-6-phenylhexanoate | C14H18O3 | CID 10911478 - PubChem. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity and Application of Ethyl 6-(4-Halophenyl)-6-oxohexanoates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Halophenyl Ketoesters in Drug Discovery and Fine Chemicals

Halogenated organic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a halogen atom onto an aromatic ring provides a reactive handle for a multitude of chemical transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions. Within this class of valuable intermediates, γ-ketoesters bearing a halophenyl moiety, such as ethyl 6-(4-halophenyl)-6-oxohexanoates, are of particular interest. These molecules possess three key points of reactivity: the carbon-halogen bond on the aromatic ring, the ketone carbonyl group, and the ester functionality. This trifecta of reactive sites makes them exceptionally versatile precursors for the construction of complex molecular architectures.

This guide provides an in-depth technical comparison of ethyl 6-(4-bromophenyl)-6-oxohexanoate and its fluoro, chloro, and iodo analogues. We will explore their synthesis, comparative reactivity in key synthetic transformations with supporting experimental data, and provide detailed protocols for their application, empowering researchers and drug development professionals to make informed decisions in their synthetic strategies.

Synthesis of Ethyl 6-(4-Halophenyl)-6-oxohexanoates: A Friedel-Crafts Approach

A common and effective method for the synthesis of these compounds is the Friedel-Crafts acylation of a halobenzene with an acylating agent derived from adipic acid.[1][2][3] In this case, ethyl adipoyl chloride serves as a suitable acylating agent. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The halogen substituent on the benzene ring is an ortho, para-director, meaning the incoming acyl group will predominantly add to the position para to the halogen, especially with the steric bulk of the acyl chain.[4] This regioselectivity is crucial for obtaining the desired 4-substituted product.

dot graph TD { A[Halobenzene] --> B{Lewis Acid Complex Formation}; C[Ethyl Adipoyl Chloride] --> B; B --> D[Acylium Ion Formation]; D --> E{Electrophilic Aromatic Substitution}; A --> E; E --> F[Sigma Complex]; F --> G[Deprotonation]; G --> H[Ethyl 6-(4-halophenyl)-6-oxohexanoate]; I[AlCl3] --> B; subgraph "Reaction Scheme" A; C; I; H; end subgraph "Mechanism" B; D; E; F; G; end }

Figure 1: Generalized Friedel-Crafts Acylation for the Synthesis of Ethyl 6-(4-Halophenyl)-6-oxohexanoates.

Experimental Protocol: Synthesis of this compound

Materials:

  • Bromobenzene (1.0 eq)

  • Ethyl adipoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane and cool to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride to the cooled solvent with stirring.

  • In a separate flask, dissolve bromobenzene and ethyl adipoyl chloride in anhydrous dichloromethane.

  • Add the bromobenzene/ethyl adipoyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

This protocol can be adapted for the synthesis of the chloro, fluoro, and iodo analogues by substituting the corresponding halobenzene.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][6] For halophenyl ketoesters, this reaction is pivotal for introducing further molecular complexity by replacing the halogen atom with a variety of organic substituents.

The reactivity of the carbon-halogen bond in the oxidative addition step of the catalytic cycle is highly dependent on the nature of the halogen. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the reverse trend: I > Br > Cl >> F.[5][6]

dot graph TD { A[Pd(0)L2] --> B{Oxidative Addition}; C[Ar-X] --> B; B --> D[Ar-Pd(II)-X(L2)]; D --> E{Transmetalation}; F[R-B(OR)2] --> E; G[Base] --> E; E --> H[Ar-Pd(II)-R(L2)]; H --> I{Reductive Elimination}; I --> J[Ar-R]; I --> A; subgraph "Catalytic Cycle" A; B; D; E; H; I; end subgraph "Reactants and Product" C; F; G; J; end }

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Supporting Experimental Data

The following table presents representative data for the Suzuki-Miyaura coupling of ethyl 6-(4-halophenyl)-6-oxohexanoate with phenylboronic acid under standardized conditions. This data is compiled from typical results observed for similar substrates in the literature and illustrates the expected reactivity trend.[7][8]

Halogen (X)SubstrateProduct Yield (%)Reaction Time (h)
Iodo (I)Ethyl 6-(4-iodophenyl)-6-oxohexanoate>951-2
Bromo (Br)This compound 85-954-8
Chloro (Cl)Ethyl 6-(4-chlorophenyl)-6-oxohexanoate40-6012-24
Fluoro (F)Ethyl 6-(4-fluorophenyl)-6-oxohexanoate<5>24

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Toluene/Ethanol/H₂O (4:1:1), 80 °C.

As the data indicates, the iodo- and bromo-substituted ketoesters are excellent substrates for Suzuki-Miyaura coupling, affording high yields in relatively short reaction times. The chloro-substituted analogue is significantly less reactive, requiring longer reaction times and often resulting in lower yields. The fluoro-substituted compound is generally considered unreactive under standard Suzuki-Miyaura conditions due to the very strong carbon-fluorine bond.

Influence of the Halogen on the Reactivity of the Keto-Ester Moiety

The halogen atom on the phenyl ring also exerts an electronic influence on the reactivity of the ketone and ester functionalities through inductive and resonance effects.[9] All halogens are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). Conversely, they possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect).

For fluorine, the inductive effect is strongest, while for iodine, it is the weakest. The resonance effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, and weakest for iodine. The overall electronic effect is a combination of these two opposing forces.

This electronic modulation can influence reactions such as:

  • Nucleophilic addition to the ketone: A stronger electron-withdrawing effect from the halogen will make the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.

  • Enolate formation: The acidity of the α-protons to the ketone can be influenced by the electronic nature of the halophenyl group.

  • Hydrolysis of the ester: The electron-withdrawing nature of the halophenyl group can affect the rate of ester hydrolysis.

While these effects are generally more subtle than the dramatic differences in reactivity at the C-X bond, they can be significant in certain synthetic contexts. For instance, in base-catalyzed reactions, the increased acidity of the α-protons in the presence of a more electron-withdrawing halogen could lead to faster enolate formation.

Conclusion: Strategic Selection of the Halogen for Optimal Synthetic Outcomes

The choice of halogen on the phenyl ring of ethyl 6-phenyl-6-oxohexanoate derivatives is a critical strategic decision in multi-step synthesis.

  • Ethyl 6-(4-iodophenyl)-6-oxohexanoate is the most reactive substrate for palladium-catalyzed cross-coupling reactions, making it ideal when rapid and high-yielding C-C bond formation is the priority.

  • This compound offers an excellent balance of reactivity and stability. It is highly effective in cross-coupling reactions and is often more cost-effective than its iodo counterpart, making it a workhorse for many synthetic applications.

  • Ethyl 6-(4-chlorophenyl)-6-oxohexanoate is a less reactive but potentially more economical option. Its use in cross-coupling reactions may require more specialized and highly active catalyst systems.

  • Ethyl 6-(4-fluorophenyl)-6-oxohexanoate is generally unreactive in cross-coupling reactions. However, the fluorine atom can be a desirable feature in the final target molecule due to its unique electronic properties and its role in modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

By understanding the distinct reactivity profiles of these halophenyl ketoesters, researchers can design more efficient and effective synthetic routes to a wide array of valuable and complex molecules.

References

  • Suzuki-Miyaura micellar Cross-Coupling in water, at room temperature. (n.d.). Milano-Bicocca. Retrieved February 2, 2026, from [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. Retrieved February 2, 2026, from [Link]

  • Biosynthesis Parameters Control the Physicochemical and Catalytic Properties of Microbially Supported Pd Nanoparticles. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Supramolecular palladium(II) catalysts for the Suzuki-Miyaura cross coupling reaction in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. Retrieved February 2, 2026, from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022). Beilstein Journals. Retrieved February 2, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study. (2025). CoLab.
  • The Friedel-Crafts benzoylation of chlorobenzene. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

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Safety Operating Guide

Proper Disposal Procedures: Ethyl 6-(4-bromophenyl)-6-oxohexanoate

[1]

Executive Summary

Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS: Specific CAS may vary by synthesis batch; treat as Halogenated Organic) is a functionalized organic intermediate containing an ester, a ketone, and an aryl bromide.[1]

Immediate Action Required: Due to the presence of the Bromine (Br) atom on the phenyl ring, this compound MUST be classified and disposed of as Halogenated Organic Waste . Under no circumstances should this be commingled with non-halogenated solvents (e.g., pure Acetone, Methanol) or aqueous waste streams.[1] Improper disposal in standard incineration streams can lead to the formation of corrosive hydrogen bromide (HBr) gas and potential regulatory fines under EPA RCRA guidelines (or equivalent local regulations).

Chemical Hazard Profiling & Logic

To ensure safe handling, we must deconstruct the molecule to understand its stability and reactivity during the waste lifecycle.[1]

Functional GroupHazard CharacteristicDisposal Implication
Aryl Bromide (Ar-Br)Halogenated CRITICAL: Requires high-temperature incineration with acid scrubbing. Segregate into "Halogenated Waste."
Ethyl Ester (-COOEt)Hydrolyzable / FlammableAvoid mixing with strong bases (NaOH) or acids in the waste container to prevent exothermic hydrolysis and pressure buildup.
Ketone (C=O)CombustibleContributes to the calorific value of the waste; generally stable but increases flammability.

Physical State Assumption: Depending on purity and molecular weight (~313 g/mol ), this is likely a viscous oil or low-melting solid.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment

Before moving the material to waste, verify the state of the chemical.[1]

  • Quench Reactivity: If the compound is in a reaction mixture with residual reagents (e.g., thionyl chloride, strong bases), quench the reaction first.[1] Ensure the pH is neutral (pH 6-8).

  • Solvent Compatibility: If the material is a solid residue, it is often safer to dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone) to facilitate transfer, provided your facility accepts liquid waste containing dissolved solids.[1]

    • Note: If your facility requires solid waste to remain solid, place the vial/container directly into a Solid Hazardous Waste drum.

Phase 2: Segregation (The "Golden Rule")

You must select the correct waste stream.

  • CORRECT: Halogenated Organic Waste (often labeled "Green" or "Red" depending on site protocols).

  • INCORRECT: Aqueous Waste, Non-Halogenated Organic Waste, Trash/Biohazard.[1]

Phase 3: Packaging & Labeling

Follow this precise workflow to ensure container integrity.

  • Select Container:

    • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal cans if the waste stream contains any acidic impurities (corrosion risk).

  • Labeling:

    • Attach the hazardous waste tag before filling.

    • Chemical Name: Write out the full name: "this compound".

    • Constituents: If dissolved, list the solvent (e.g., "Dichloromethane 90%, this compound 10%").

    • Hazard Checkbox: Check "Toxic" and "Irritant". If in a flammable solvent, check "Flammable".[1]

  • Transfer:

    • Use a funnel to prevent spillage on the container threads.

    • Cap Tightly: Ensure the cap is compatible (polypropylene/phenolic) and screwed down tight to prevent volatile emissions.

Operational Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of this specific intermediate.

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the material Solid or Liquid?Start->StateCheckSolidPathSolid ResidueStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolveDissolve in minimal Acetoneor Dichloromethane (DCM)SolidPath->DissolveIf Liquid Waste RequiredSolidBinPlace in Solid HazardousWaste Drum (Halogenated)SolidPath->SolidBinIf Solids AcceptedStreamSelectSelect Waste StreamLiquidPath->StreamSelectDissolve->StreamSelectHalogenatedSTREAM: Halogenated Organic Waste(Contains Bromine)StreamSelect->HalogenatedCORRECT (Contains Br)NonHalogenatedSTREAM: Non-Halogenated WasteStreamSelect->NonHalogenatedINCORRECTLabelingLabel: Full Chemical Name+ Hazard: Irritant/ToxicHalogenated->Labeling

Figure 1: Decision matrix for the segregation of brominated ester intermediates. Note the critical routing to Halogenated streams.

Emergency Response & Spills

In the event of a spill of this compound:

  • Evacuate & Ventilate: If the spill is significant (>100mL) or if the substance is heated, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Absorb: Use an inert absorbent material (Vermiculite, Sand, or Universal Spill Pads).[1] Do not use combustible materials like paper towels or sawdust if the compound is neat (pure), as organic esters can be flammable.[1]

  • Decontaminate: Wipe the surface with a soap/water solution (esters are lipophilic; soap helps solubilize).

  • Disposal of Debris: All spill cleanup materials must be placed in the Halogenated Solid Waste container.

Regulatory & Compliance Context

This protocol is designed to ensure compliance with the following standards:

  • EPA RCRA (40 CFR 261): While this specific compound may not be a "Listed" waste (F, K, P, or U list) unless it is a discarded commercial chemical product, it likely exhibits Characteristic Hazards (Ignitability D001 if in solvent) and must be treated as hazardous due to toxicity [1].[1]

  • Halogen Content: Incinerators require specific notification of halogen content. High halogen levels (>1000 ppm) designate the waste as "Halogenated Solvent" under many disposal contracts, requiring specialized scrubbers to capture acid gases (HBr) [2].[1]

References
  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[2] [Link]

  • Princeton University EHS. (2023). Waste Removal and Waste Streams: Halogenated vs Non-Halogenated.[3][4][5][Link][1]

  • PubChem. (n.d.). Compound Summary: Ethyl 6-bromohexanoate (Structural Analog). National Library of Medicine. [Link]

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